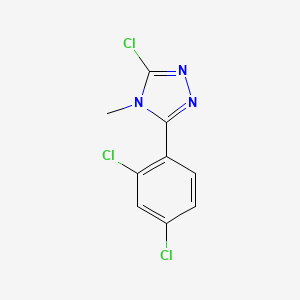
3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
Descripción general
Descripción
3-chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H6Cl3N3 and its molecular weight is 262.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Chloro-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole (CAS No. 50369-42-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this triazole derivative, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 262.52 g/mol. The compound features a triazole ring substituted with chlorine and dichlorophenyl groups, which are critical for its biological activity.
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | |
| HepG2 (Liver) | 15.0 | |
| HCT-116 (Colon) | 6.2 | |
| T47D (Breast) | 27.3 |
These studies suggest that the compound exhibits significant antiproliferative activity, particularly against breast and colon cancer cell lines. The mechanism of action is believed to involve the inhibition of tubulin polymerization and interference with angiogenesis, essential processes in tumor growth and metastasis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Enterobacter aerogenes | Moderate | |
| Bacillus cereus | Moderate |
The compound's structure allows it to interact with microbial enzymes and proteins, potentially leading to its effectiveness against various pathogens.
Case Studies and Research Findings
- Anticancer Mechanism : A study investigated the dual mechanism of action involving both antiproliferative and antiangiogenic effects of triazole derivatives. The findings indicated that the incorporation of aryl groups enhances the anticancer efficacy by improving solubility and bioavailability while allowing for better interaction with target proteins involved in cell proliferation and angiogenesis .
- Synergistic Effects : Research has shown that combining this compound with other chemotherapeutic agents can lead to synergistic effects, enhancing overall therapeutic outcomes against resistant cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the triazole ring significantly affect biological activity. For instance, substituting different aryl groups has been shown to optimize both anticancer and antimicrobial properties .
Propiedades
IUPAC Name |
3-chloro-5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c1-15-8(13-14-9(15)12)6-3-2-5(10)4-7(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFIFVHVWPTFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















